5-(Ethoxycarbonyl)furan-2-carboxylic acid 5-(Ethoxycarbonyl)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 32933-01-0
VCID: VC4035151
InChI: InChI=1S/C8H8O5/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10)
SMILES: CCOC(=O)C1=CC=C(O1)C(=O)O
Molecular Formula: C8H8O5
Molecular Weight: 184.15 g/mol

5-(Ethoxycarbonyl)furan-2-carboxylic acid

CAS No.: 32933-01-0

Cat. No.: VC4035151

Molecular Formula: C8H8O5

Molecular Weight: 184.15 g/mol

* For research use only. Not for human or veterinary use.

5-(Ethoxycarbonyl)furan-2-carboxylic acid - 32933-01-0

Specification

CAS No. 32933-01-0
Molecular Formula C8H8O5
Molecular Weight 184.15 g/mol
IUPAC Name 5-ethoxycarbonylfuran-2-carboxylic acid
Standard InChI InChI=1S/C8H8O5/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10)
Standard InChI Key SMMNUDQGZVFDTO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(O1)C(=O)O
Canonical SMILES CCOC(=O)C1=CC=C(O1)C(=O)O

Introduction

Structural and Molecular Characteristics

5-(Ethoxycarbonyl)furan-2-carboxylic acid belongs to the furan carboxylate family, featuring a five-membered aromatic furan ring substituted at the 2- and 5-positions with carboxylic acid and ethoxycarbonyl groups, respectively. The IUPAC name, 5-ethoxycarbonylfuran-2-carboxylic acid, reflects this substitution pattern. Key structural identifiers include:

  • SMILES Notation: CCOC(=O)C1=CC=C(O1)C(=O)O

  • InChI Key: SMMNUDQGZVFDTO-UHFFFAOYSA-N

  • XLogP3-AA (Lipophilicity): 1.2 (computed)

The compound’s planar furan ring and electron-withdrawing substituents contribute to its reactivity in electrophilic substitution and condensation reactions, making it a valuable intermediate in heterocyclic synthesis .

Synthesis and Reaction Methodology

Synthetic Route

A high-yield synthesis of 5-(ethoxycarbonyl)furan-2-carboxylic acid (95%) is achieved through alkaline hydrolysis of a precursor furan derivative. The procedure involves:

  • Reagents:

    • Precursor furan (1.00 g, 4.71 mmol)

    • Sodium hydroxide (226 mg, 5.65 mmol) in anhydrous ethanol .

  • Procedure:

    • The precursor is dissolved in dry ethanol under a nitrogen atmosphere.

    • A solution of NaOH in ethanol is added dropwise over 20 minutes.

    • The mixture is stirred at ambient temperature for 18 hours.

    • Post-reaction workup includes concentration, aqueous extraction, acidification with HCl, and filtration to isolate the product as an off-white solid .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1 \text{H} NMR (500 MHz, DMSO-d6d_6):
    δ\delta 1.36 (t, J=7.0HzJ = 7.0 \, \text{Hz}, 3H, CH3_3),
    δ\delta 4.42 (q, J=7.0HzJ = 7.0 \, \text{Hz}, 2H, OCH2_2),
    δ\delta 7.22 (d, J=3.6HzJ = 3.6 \, \text{Hz}, 1H, furan-H),
    δ\delta 7.28 (d, J=3.6HzJ = 3.6 \, \text{Hz}, 1H, furan-H) .

  • 13C^{13} \text{C} NMR (125 MHz, DMSO-d6d_6):
    δ\delta 14.5 (CH3_3),
    δ\delta 62.1 (OCH2_2),
    δ\delta 117.6, 118.3 (furan-C),
    δ\delta 147.5, 160.0 (C=O groups) .

Mass Spectrometry:

  • Molecular ion peak observed at m/zm/z 184.15 (M+^+) .

Physicochemical Properties

PropertyValueSource
Molecular Weight184.15 g/mol
Density1.3 ± 0.1 g/cm3^3
Boiling Point349.9 ± 27.0 °C (760 mmHg)
Melting PointNot Available
Vapor Pressure0.0 ± 0.8 mmHg at 25°C
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, ethanol)

The compound exhibits moderate thermal stability, with decomposition observed above 200°C . Its low vapor pressure suggests limited volatility under ambient conditions, favoring its use in solution-phase reactions.

Applications in Research and Industry

Pharmaceutical Intermediates

The furan core is a common motif in bioactive molecules. 5-(Ethoxycarbonyl)furan-2-carboxylic acid serves as a precursor in the synthesis of:

  • Antimicrobial agents: Functionalization of the carboxylic acid group enables coupling with amines to form amide derivatives .

  • Kinase inhibitors: Ethoxycarbonyl groups participate in Huisgen cycloadditions to generate triazole-containing scaffolds .

Material Science

The compound’s conjugated system has been explored in:

  • Organic semiconductors: As a building block for π-conjugated polymers .

  • Coordination complexes: Carboxylate groups facilitate metal-ligand binding in catalytic systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator